molecular formula C17H24N4O B14322580 5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine CAS No. 105639-86-9

5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B14322580
CAS No.: 105639-86-9
M. Wt: 300.4 g/mol
InChI Key: UIMWAYHYLHGYET-UHFFFAOYSA-N
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Description

5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3-ethyl-4-methoxy-5-propylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of catalysts such as Lewis acids to facilitate the reaction.

    Temperature and Pressure: Controlled temperature and pressure conditions to optimize the reaction rate and yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

    Reduction: Reaction with reducing agents to yield reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor interaction: Modulating the activity of receptors involved in cellular signaling pathways.

    DNA/RNA interaction: Interacting with nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

105639-86-9

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

5-[(3-ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C17H24N4O/c1-4-6-13-8-11(7-12(5-2)15(13)22-3)9-14-10-20-17(19)21-16(14)18/h7-8,10H,4-6,9H2,1-3H3,(H4,18,19,20,21)

InChI Key

UIMWAYHYLHGYET-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1OC)CC)CC2=CN=C(N=C2N)N

Origin of Product

United States

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